1-(2,6-Difluorobenzoyl)azetidin-3-amine
CAS No.: 1339016-41-9
Cat. No.: VC3079789
Molecular Formula: C10H10F2N2O
Molecular Weight: 212.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339016-41-9 |
|---|---|
| Molecular Formula | C10H10F2N2O |
| Molecular Weight | 212.2 g/mol |
| IUPAC Name | (3-aminoazetidin-1-yl)-(2,6-difluorophenyl)methanone |
| Standard InChI | InChI=1S/C10H10F2N2O/c11-7-2-1-3-8(12)9(7)10(15)14-4-6(13)5-14/h1-3,6H,4-5,13H2 |
| Standard InChI Key | IRGFCWRDPXBNCD-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=C(C=CC=C2F)F)N |
| Canonical SMILES | C1C(CN1C(=O)C2=C(C=CC=C2F)F)N |
Introduction
1-(2,6-Difluorobenzoyl)azetidin-3-amine is a synthetic organic compound with the CAS number 1339016-41-9. It belongs to the class of azetidine derivatives, which are cyclic amines containing a four-membered ring. This compound features a difluorobenzoyl group attached to an azetidine ring, which is a common structural motif in medicinal chemistry due to its potential biological activity.
Synthesis and Reactions
The synthesis of 1-(2,6-Difluorobenzoyl)azetidin-3-amine typically involves the reaction of azetidin-3-amine with 2,6-difluorobenzoyl chloride or a similar acylating agent. This process requires careful control of reaction conditions to minimize side reactions, especially when dealing with sensitive functional groups.
| Synthetic Step | Reagents | Conditions |
|---|---|---|
| Acylation | Azetidin-3-amine, 2,6-Difluorobenzoyl chloride | Controlled temperature, solvent choice (e.g., dichloromethane) |
Potential Applications
While specific applications of 1-(2,6-Difluorobenzoyl)azetidin-3-amine are not well-documented, compounds with similar structures are often explored for their potential in medicinal chemistry. These include roles in drug development targeting various biological pathways.
| Potential Use | Description |
|---|---|
| Medicinal Chemistry | Potential for developing pharmacologically active agents |
Availability and Status
1-(2,6-Difluorobenzoyl)azetidin-3-amine is currently listed as a discontinued product by some suppliers, indicating that it may not be readily available for purchase. For inquiries about similar compounds or detailed product information, contacting suppliers directly is recommended.
| Product Status | Description |
|---|---|
| Availability | Discontinued |
| Inquiry Process | Contact supplier for similar products or more information |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume